molecular formula C20H20N4O3S B11651592 N-(2,3-dimethylphenyl)-4-methyl-6-(3-nitrophenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

N-(2,3-dimethylphenyl)-4-methyl-6-(3-nitrophenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B11651592
M. Wt: 396.5 g/mol
InChI Key: XRCRPPBXPVPUKC-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-6-METHYL-4-(3-NITROPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H20N4O3S/c1-11-6-4-9-16(12(11)2)22-19(25)17-13(3)21-20(28)23-18(17)14-7-5-8-15(10-14)24(26)27/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,28)

InChI Key

XRCRPPBXPVPUKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)[N+](=O)[O-])C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(2,3-DIMETHYLPHENYL)-6-METHYL-4-(3-NITROPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step reactions. One common method involves the reaction of 2,3-dimethylaniline with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea and ethyl acetoacetate under acidic conditions to form the desired pyrimidine derivative. The reaction conditions often include refluxing in ethanol or methanol for several hours to ensure complete reaction .

Chemical Reactions Analysis

N-(2,3-DIMETHYLPHENYL)-6-METHYL-4-(3-NITROPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-6-METHYL-4-(3-NITROPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components. The sulfanyl group may interact with thiol-containing enzymes, affecting their activity. The pyrimidine ring can interact with nucleic acids or proteins, influencing various biological pathways .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

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